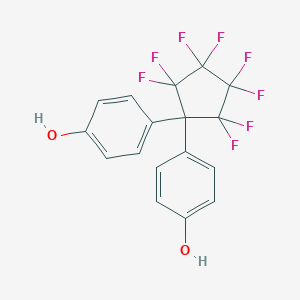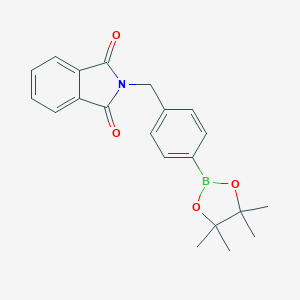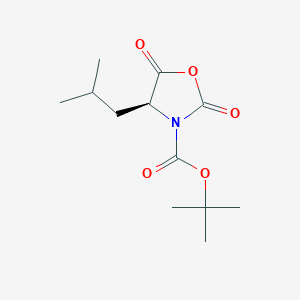
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a glutamate transporter inhibitor, and its mechanism of action involves blocking the reuptake of glutamate, which is an essential neurotransmitter in the central nervous system.
Mecanismo De Acción
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate works by blocking the reuptake of glutamate by the excitatory amino acid transporter (EAAT). EAATs are responsible for the uptake of glutamate from the synaptic cleft, which is necessary to terminate glutamatergic neurotransmission. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate binds to the EAATs and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter associated with reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a selective inhibitor of EAATs, which makes it an ideal tool for studying glutamate transporters. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is also relatively stable and has a long half-life, which allows for prolonged experiments. However, Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several limitations for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is not selective for a specific EAAT subtype, which can lead to off-target effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate also has a low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate. One potential direction is to investigate the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, which could have therapeutic implications for these diseases. Another potential direction is to develop more selective inhibitors of EAATs, which could reduce off-target effects and increase the specificity of experiments. Finally, future research could focus on the development of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties, which could make it easier to work with in experimental settings.
Conclusion:
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, is a glutamate transporter inhibitor that has gained significant attention in the scientific community due to its potential applications in research. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, increase the release of dopamine in the brain, and have potential therapeutic implications for neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments, but also has limitations, such as low solubility and off-target effects. Future research could focus on investigating the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, developing more selective inhibitors of EAATs, and developing Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties.
Métodos De Síntesis
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is synthesized through a multi-step process that involves the reaction of tert-butyl 2-oxoacetate with 2-methylpropylamine to form tert-butyl (2-methylpropyl) carbamate. The carbamate is then reacted with ethyl chloroformate to produce tert-butyl (2-methylpropyl) carbamoyl chloride, which is subsequently reacted with glycine to form Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been used in a wide range of scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to inhibit the reuptake of glutamate, leading to an increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes.
Propiedades
Número CAS |
125814-33-7 |
|---|---|
Nombre del producto |
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Fórmula molecular |
C12H19NO5 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
Clave InChI |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



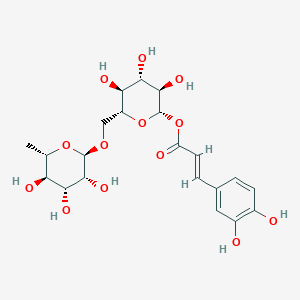
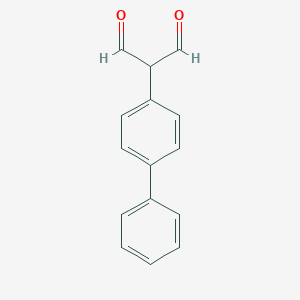
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
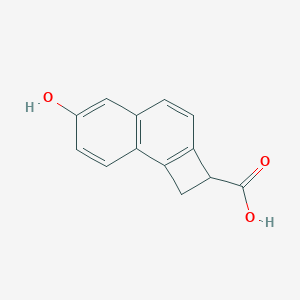
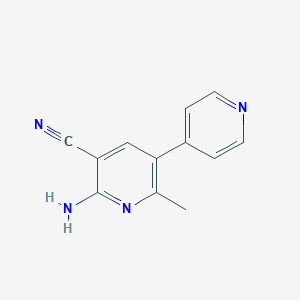
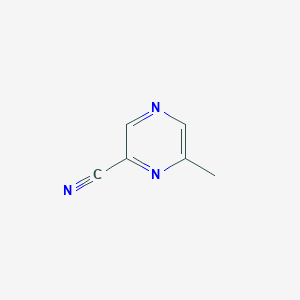
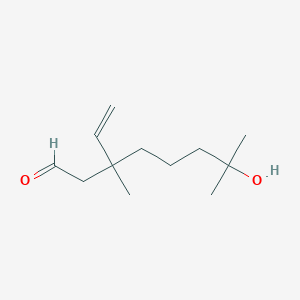
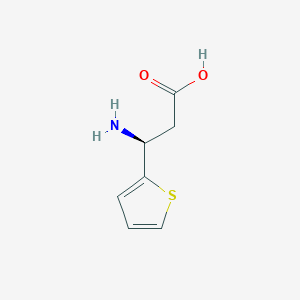
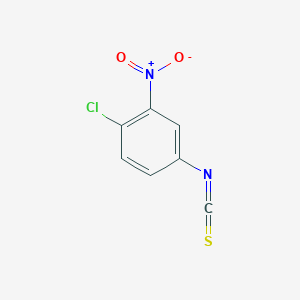
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
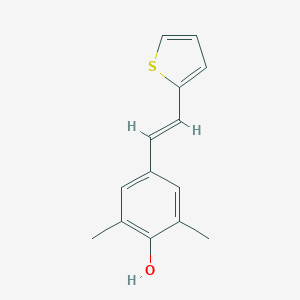
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
